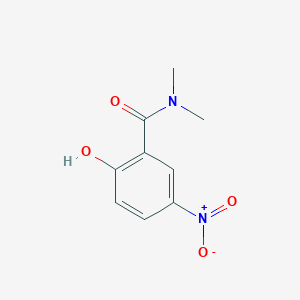
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide, also known as 2C-E, is a synthetic phenethylamine that has been used in scientific research for its psychotropic effects. It was first synthesized by Alexander Shulgin in 1977 and has since gained popularity among researchers due to its unique properties.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3-phenylpropanamide is not fully understood. It is believed to act on serotonin receptors in the brain, particularly the 5-HT2A receptor. It may also affect other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to affect mood and perception, causing visual and auditory hallucinations.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-3-phenylpropanamide in lab experiments is its unique properties. It has been shown to have a different profile of effects compared to other psychedelics, making it a valuable tool for researchers. However, one limitation is its potency and potential for adverse effects, which can make it difficult to work with in a lab setting.
Future Directions
There are several future directions for research involving N-(3,5-dimethoxyphenyl)-3-phenylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Researchers may also study its effects on other neurotransmitter systems and its potential for use in psychotherapy. Additionally, further research may be conducted to better understand its mechanism of action and potential for abuse.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-3-phenylpropanamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with phenylmagnesium bromide to form 3,5-dimethoxyphenyl-2-phenyl-2-hydroxyethylamine. This intermediate is then reacted with acetic anhydride to form N-(3,5-dimethoxyphenyl)-3-phenylpropanamide.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenethylamines such as mescaline and 2C-B. Researchers have also studied its effects on serotonin receptors and its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-10-14(11-16(12-15)21-2)18-17(19)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLLYVQSZMVVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977159 |
Source


|
| Record name | N-(3,5-Dimethoxyphenyl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-phenylpropanamide | |
CAS RN |
6157-81-9 |
Source


|
| Record name | N-(3,5-Dimethoxyphenyl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)
![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)

![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)


![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)